CGRP 8-37 (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcitonin gene-related peptide 8-37 (rat) is a truncated version of the calcitonin gene-related peptide. It acts as a receptor antagonist, binding to the calcitonin gene-related peptide receptor with similar affinity but does not activate the receptor . This compound is significant in various physiological and pathological processes, particularly in the cardiovascular and nervous systems .

Applications De Recherche Scientifique

Calcitonin gene-related peptide 8-37 (rat) has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

CGRP 8-37 (rat) plays a significant role in biochemical reactions by selectively binding to the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1) or RAMP3, but not RAMP2 . This binding inhibits the activation of the CGRP receptor, thereby blocking the effects of endogenous CGRP. The interaction between CGRP 8-37 (rat) and these receptors is crucial for understanding its role in modulating pain and inflammatory responses .

Cellular Effects

CGRP 8-37 (rat) has been shown to influence various cellular processes. For instance, it enhances lipopolysaccharide-induced acute lung injury by regulating the expression of aquaporin 1 and 5 in lung tissues . Additionally, CGRP 8-37 (rat) affects the polarization of macrophages in the trigeminal ganglion, which is significant in the context of temporomandibular arthritis . These effects highlight the compound’s role in modulating cell signaling pathways and gene expression related to inflammation and pain.

Molecular Mechanism

At the molecular level, CGRP 8-37 (rat) exerts its effects by binding to the CGRP receptor without activating it . This binding inhibits the receptor’s ability to mediate the effects of endogenous CGRP, such as vasodilation and pain transmission . The compound’s interaction with the receptor involves competitive inhibition, which prevents CGRP from exerting its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGRP 8-37 (rat) can vary over time. Studies have shown that the compound can enhance acute lung injury induced by lipopolysaccharide within a short period . Additionally, the antagonistic effects of CGRP 8-37 (rat) on CGRP-induced vasodilation in human extracranial arteries are stable for several hours . These findings suggest that CGRP 8-37 (rat) has a relatively stable and sustained effect in experimental conditions.

Dosage Effects in Animal Models

The effects of CGRP 8-37 (rat) vary with different dosages in animal models. For example, intrathecal injection of 5 nmol or 10 nmol of CGRP 8-37 (rat) significantly increases the withdrawal latency of hind paws in rats, indicating its efficacy in alleviating pain . Higher doses may lead to adverse effects, such as enhanced inflammatory responses in acute lung injury models . These observations underscore the importance of dosage optimization in experimental studies.

Metabolic Pathways

CGRP 8-37 (rat) is involved in metabolic pathways related to pain and inflammation. It interacts with enzymes and cofactors that modulate the activity of the CGRP receptor . The compound’s ability to inhibit CGRP receptor activation affects metabolic flux and metabolite levels associated with inflammatory responses . Understanding these pathways is crucial for developing therapeutic strategies targeting CGRP-related pathways.

Transport and Distribution

CGRP 8-37 (rat) is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in tissues such as the lung and trigeminal ganglion are essential for its biological activity . These interactions influence the compound’s efficacy in modulating cellular processes related to pain and inflammation.

Subcellular Localization

The subcellular localization of CGRP 8-37 (rat) is primarily within the cytoplasm and cell membrane, where it interacts with the CGRP receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its antagonistic effects . Additionally, post-translational modifications may play a role in directing CGRP 8-37 (rat) to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcitonin gene-related peptide 8-37 (rat) is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent systems to ensure the correct folding and functionality of the peptide .

Industrial Production Methods

Industrial production of calcitonin gene-related peptide 8-37 (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Calcitonin gene-related peptide 8-37 (rat) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to specific receptors without activating them .

Common Reagents and Conditions

The synthesis of calcitonin gene-related peptide 8-37 (rat) involves reagents such as protected amino acids, coupling agents, and deprotecting agents. The conditions are carefully controlled to prevent side reactions and ensure the correct sequence and structure of the peptide .

Major Products Formed

The major product formed from the synthesis of calcitonin gene-related peptide 8-37 (rat) is the peptide itself, which is then purified and characterized to confirm its identity and purity .

Mécanisme D'action

Calcitonin gene-related peptide 8-37 (rat) exerts its effects by binding to the calcitonin gene-related peptide receptor without activating it. This antagonistic action prevents the receptor from being activated by endogenous calcitonin gene-related peptide, thereby modulating physiological responses such as vasodilation and pain transmission . The receptor involved is a heterotrimeric complex consisting of the calcitonin receptor-like receptor and receptor activity-modifying proteins .

Comparaison Avec Des Composés Similaires

Calcitonin gene-related peptide 8-37 (rat) is unique in its ability to bind to the calcitonin gene-related peptide receptor without activating it, making it a valuable tool for studying receptor function and developing therapeutic agents . Similar compounds include:

Alpha-calcitonin gene-related peptide: A vasodilator neuropeptide involved in cardiovascular and nervous system functions.

Beta-calcitonin gene-related peptide: Primarily synthesized in the enteric nervous system and involved in gastrointestinal functions.

These compounds share structural similarities but differ in their physiological roles and receptor interactions.

Propriétés

IUPAC Name |

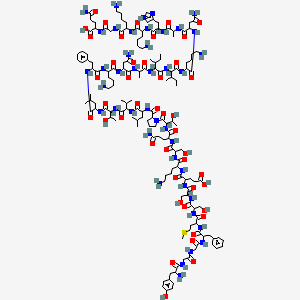

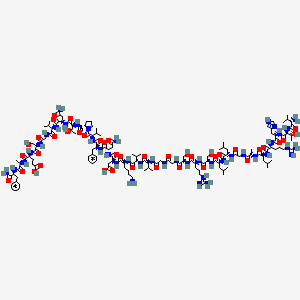

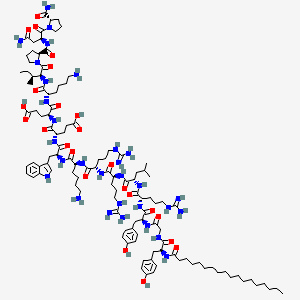

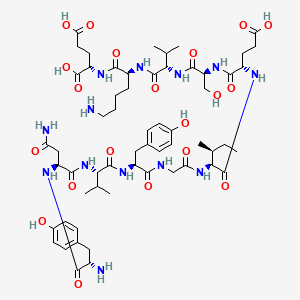

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKKBMPFPSSKZ-QZMRZBIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H224N42O41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3127.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

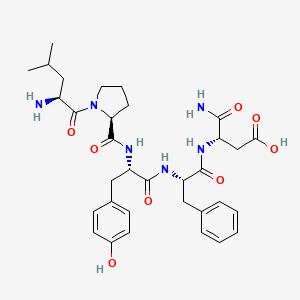

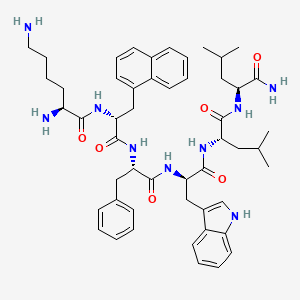

![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)